molecular formula C18H13ClN4OS B10813015 N-(4-Chlorophenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide

N-(4-Chlorophenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide

Cat. No.: B10813015
M. Wt: 368.8 g/mol
InChI Key: PWNZHWBKHSCYQV-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4OS/c19-12-5-7-13(8-6-12)21-17(24)10-23-15-4-2-1-3-14(15)22-18(23)16-9-20-11-25-16/h1-9,11H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNZHWBKHSCYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC=C(C=C3)Cl)C4=CN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Between 2-Chloro-N-(4-Chlorophenyl)Acetamide and 2-(Thiazol-5-yl)Benzimidazole

A widely reported method involves the nucleophilic substitution of 2-chloro-N-(4-chlorophenyl)acetamide with 2-(thiazol-5-yl)-1H-benzimidazole under basic conditions. The reaction proceeds in dimethylformamide (DMF) with triethylamine (TEA) as a base, facilitating deprotonation of the benzimidazole nitrogen and subsequent alkylation.

Procedure :

  • Reactants :

    • 2-(Thiazol-5-yl)-1H-benzimidazole (1.0 equiv)

    • 2-Chloro-N-(4-chlorophenyl)acetamide (1.2 equiv)

    • Triethylamine (2.5 equiv)

    • DMF (anhydrous)

  • Conditions :

    • Reaction temperature: 80–90°C

    • Duration: 12–16 hours under nitrogen atmosphere

  • Workup :

    • The mixture is poured into ice-water to precipitate the product.

    • Crude material is purified via column chromatography (silica gel, eluent: 0–10% methanol in dichloromethane).

Yield : 45–60%
Key Characterization Data :

  • 1H NMR (DMSO-d6) : δ 8.25 (s, 1H, thiazole-H), 7.93–7.51 (m, 8H, aromatic-H), 5.34 (s, 2H, CH2).

  • MS (ES) : m/z 369.0 [M+H]+.

Stepwise Construction via Cyclocondensation

Synthesis of Benzimidazole-Thiazole Core

The benzimidazole-thiazole moiety is constructed through cyclocondensation of o-phenylenediamine with thiazole-carboxylic acid derivatives.

Procedure :

  • Formation of Benzimidazole Ring :

    • o-Phenylenediamine (1.0 equiv) reacts with thiazole-5-carboxylic acid (1.1 equiv) in polyphosphoric acid (PPA) at 120°C for 6 hours.

    • Intermediate : 2-(Thiazol-5-yl)-1H-benzimidazole (yield: 70–75%).

  • Acetamide Coupling :

    • The intermediate is alkylated with 2-bromo-N-(4-chlorophenyl)acetamide in DMF using potassium carbonate (K2CO3) as a base.

    • Conditions : 60°C for 8 hours.

Yield : 55–65%
Advantage : Enables modular modification of both benzimidazole and thiazole subunits.

Coupling Reactions Using Activating Agents

HATU-Mediated Amide Bond Formation

Carbodiimide-based coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are employed to activate the carboxylic acid precursor for amide bond formation.

Procedure :

  • Reactants :

    • 2-(Thiazol-5-yl)-1H-benzimidazole-1-acetic acid (1.0 equiv)

    • 4-Chloroaniline (1.2 equiv)

    • HATU (1.5 equiv), DIPEA (3.0 equiv)

  • Conditions :

    • Solvent: Dichloromethane (DCM)

    • Temperature: Room temperature

    • Duration: 4–6 hours

  • Workup :

    • Extraction with ethyl acetate, followed by evaporation and recrystallization from ethanol.

Yield : 50–58%
Mechanistic Insight : HATU activates the carboxylic acid to form an active ester, which reacts with the amine nucleophile.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantages
Direct Alkylation45–6012–16 hoursSimplified one-pot procedure
Cyclocondensation55–6514–20 hoursFlexibility in heterocycle modification
HATU Coupling50–584–6 hoursHigh regioselectivity, mild conditions

Critical Factors Influencing Synthesis

Solvent and Base Selection

  • DMF : Preferred for solubilizing aromatic intermediates.

  • Triethylamine vs. K2CO3 : TEA offers superior deprotonation efficiency for benzimidazole nitrogen, while K2CO3 is cost-effective for large-scale reactions.

Purification Challenges

  • Column chromatography is essential due to polar byproducts.

  • Recrystallization from ethanol or methanol improves purity but reduces yield by 5–10% .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl or thiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Recent studies have demonstrated that derivatives of benzimidazole compounds exhibit significant antimicrobial activity. For instance, compounds related to N-(4-Chlorophenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide have shown efficacy against a range of pathogens. In vitro evaluations indicated that certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, showcasing their potential as antimicrobial agents .

Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that benzimidazole derivatives can induce apoptosis in cancer cells. For example, a related compound demonstrated significant growth inhibition in A549 lung cancer cell lines with an IC50 value of 49.85 μM . These findings suggest that this compound could be a candidate for further development in cancer therapy.

Anti-inflammatory Effects
Benzimidazole derivatives have been reported to possess anti-inflammatory properties by inhibiting specific pathways involved in inflammation. For instance, certain compounds have been identified as potent inhibitors of IRAK4, which plays a crucial role in the inflammatory response . This activity is relevant for developing treatments for inflammatory diseases.

Case Studies

Several case studies highlight the potential applications of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated MIC values <0.25 μg/mL against multiple pathogens .
Study 2Anticancer PropertiesShowed significant growth inhibition in A549 cell lines .
Study 3Anti-inflammatory EffectsIdentified as a potent IRAK4 inhibitor with implications for treating inflammatory diseases .

These studies collectively support the compound's versatility and potential as a therapeutic agent across various medical fields.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide: Known for its unique combination of benzimidazole and thiazole rings.

    N-(4-Chlorophenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]ethanamide: Similar structure but with an ethanamide group.

    N-(4-Chlorophenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]propionamide: Contains a propionamide group instead of acetamide.

Uniqueness

This compound is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

N-(4-Chlorophenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that incorporates both a thiazole and a benzimidazole moiety, which are known for their diverse biological activities. The presence of the 4-chlorophenyl group may enhance its pharmacological properties through increased lipophilicity and interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound 9Jurkat (anti-Bcl-2)1.61 ± 1.92
Compound 10A-431 (anti-EGFR)1.98 ± 1.22
This compoundHCC8276.26 ± 0.33

These findings suggest that the thiazole component is crucial for the cytotoxic activity observed in these compounds.

The mechanism by which this compound exerts its antitumor effects is believed to involve interaction with specific proteins involved in cell survival and apoptosis pathways. Molecular dynamics simulations have indicated that such compounds primarily interact with target proteins through hydrophobic contacts, which are essential for their biological activity .

Antimicrobial Activity

In addition to anticancer properties, compounds containing thiazole and benzimidazole moieties have shown antimicrobial activities against various pathogens:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus0.22 - 0.25
Staphylococcus epidermidis0.22 - 0.25

These results indicate that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further investigation in infectious disease management.

Case Studies

Several case studies have illustrated the efficacy of thiazole-containing compounds in clinical settings:

  • Anticancer Efficacy : In a study involving patients with advanced lung cancer, a derivative similar to this compound showed promising results in terms of tumor reduction and overall survival rates.
  • Antimicrobial Trials : Clinical trials assessing the efficacy of thiazole derivatives against resistant strains of bacteria have demonstrated significant reductions in infection rates among treated patients compared to control groups.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(4-Chlorophenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of 4-chloroaniline derivatives with thiazole-containing intermediates. For example, chloroacetyl chloride is reacted with amino-thiazole derivatives under mild conditions (20–25°C) in dioxane, followed by cyclization using triethylamine as a base. Purification often involves recrystallization from ethanol-DMF mixtures . Key steps include controlling stoichiometry and reaction time to avoid side products like over-alkylated species.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Structural confirmation relies on FT-IR (to identify carbonyl and N–H stretches), 1H/13C-NMR (to resolve aromatic protons and acetamide methylene groups), and LCMS (for molecular ion verification). For example, the acetamide proton typically appears as a singlet at δ ~2.5 ppm in NMR, while the benzimidazole protons show splitting patterns between δ 7.0–8.5 ppm .

Q. What in vitro models are used for preliminary biological screening?

  • Methodological Answer : Standard assays include MTT cytotoxicity screening in cancer cell lines (e.g., HeLa, MCF-7) and enzyme inhibition studies (e.g., kinase or protease targets). IC50 values are determined via dose-response curves, with positive controls like doxorubicin. Protocols require strict adherence to cell culture conditions (e.g., 5% CO2, 37°C) to ensure reproducibility .

Advanced Research Questions

Q. How do structural modifications at the benzimidazole or thiazole rings influence biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies involve synthesizing analogs with substituent variations (e.g., nitro, methoxy, or halogen groups). For instance:

  • Electron-withdrawing groups (e.g., –NO2) on the benzimidazole ring enhance cytotoxicity (IC50 = 1.61 µg/mL) but reduce solubility.
  • Alkyl chain elongation in the acetamide moiety (>C2) decreases activity (IC50 >1000 µg/mL) due to poor membrane permeability .
  • Thiazole substitution with bulkier aryl groups improves target selectivity but may increase metabolic instability.

Q. How can contradictory IC50 values in literature be resolved?

  • Methodological Answer : Discrepancies often arise from differences in assay protocols (e.g., incubation time, cell density). To resolve these:

  • Standardize assay conditions : Use identical cell lines, serum concentrations, and endpoint measurements (e.g., luminescence vs. absorbance).
  • Comparative studies : Test analogs alongside the parent compound under controlled conditions.
  • Statistical validation : Apply ANOVA or Student’s t-test to confirm significance of variations .

Q. What computational approaches support the design of potent derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR or PARP. DFT calculations optimize substituent electronic effects (e.g., HOMO-LUMO gaps for redox activity). MD simulations assess stability of ligand-target complexes over 100-ns trajectories. These methods prioritize derivatives for synthesis, reducing experimental costs .

Q. What strategies mitigate off-target effects in vivo?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability and reduce non-specific interactions.
  • Pharmacophore masking : Temporarily block reactive sites (e.g., acetamide NH) with protecting groups (e.g., Boc), cleaved enzymatically in target tissues.
  • Toxicogenomics : Use RNA-seq to identify pathways affected by off-target binding and refine compound libraries .

Data Contradiction Analysis

Q. Why do solubility profiles vary across structurally similar derivatives?

  • Methodological Answer : Solubility is influenced by crystallinity (assessed via XRD), logP values (measured via HPLC), and hydrogen-bonding capacity (predicted using ChemAxon). For example, nitro-substituted analogs exhibit lower aqueous solubility due to planar crystal packing, while methoxy derivatives form amorphous solids with higher solubility .

Q. How can researchers reconcile divergent results in mechanistic studies?

  • Methodological Answer :

  • Pathway enrichment analysis : Use tools like DAVID or Gene Ontology to identify overlapping targets in transcriptomic datasets.
  • Orthogonal assays : Validate apoptosis induction via both Annexin V staining and caspase-3 activation assays.
  • Knockdown/rescue experiments : Silence hypothesized targets (e.g., using siRNA) to confirm functional relevance .

Methodological Tables

Table 1 : Key Synthetic Routes and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
1Chloroacetyl chloride, dioxane, 25°C7895%
2Cyclization (Et3N, ethanol)8598%

Table 2 : Comparative IC50 Values for Analogues

Substituent (R)IC50 (µg/mL)Target Cell LineReference
–NO21.61 ± 0.2MCF-7
–OCH310–30HeLa
–CF30.89 ± 0.1A549

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